Acebutolol, (S)-
Overview
Description
Acebutolol, (S)-, is a synthetic, water-soluble beta-adrenergic receptor antagonist that has been used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It is structurally related to atenolol, but has a more pronounced effect on the heart rate. It is also known as Sectral and is a trade name of GlaxoSmithKline. Acebutolol is a cardioselective beta-blocker, meaning it has a higher affinity for the β-adrenergic receptors in the heart than for those in the lungs. This makes acebutolol a useful drug for treating certain types of arrhythmias.
Scientific Research Applications
Cardiovascular and Cardiomyopathy Applications
Acebutolol has been studied for its effects on cardiovascular conditions. A double-blind trial showed that acebutolol significantly reduced maximum exercise tolerance and ventricular function in patients with congestive cardiomyopathy, suggesting caution in its routine administration for such conditions (Ikram & Fitzpatrick, 1981). Additionally, acebutolol is effective in treating essential hypertension and cardiac arrhythmias, with a notable safety and tolerance profile over a period involving nearly 3 million patient-years (De Bono et al., 1985).
Effects on Angina and Arrhythmias
Clinical trials have documented the antianginal actions of acebutolol in chronic stable angina pectoris. Its efficacy in this regard is comparable to other beta‐blocking agents (Dibianco et al., 1980). Acebutolol has also been used effectively in supraventricular tachyarrhythmias and ventricular tachycardia (Lewis et al., 1974).
Pharmacological Properties
Acebutolol is known for its cardioselectivity, partial agonist activity, and membrane-stabilizing activities. These properties make it a suitable choice for patients with respiratory diseases and reduce the risk of central side effects due to its low lipid solubility (Giacomini & Thoden, 1985).
Pulmonary Effects
Studies have shown that acebutolol had no significant deleterious effect on resting pulmonary function when used in clinically effective dosages, making it a viable option for patients with obstructive pulmonary disease and angina (Dibianco et al., 1982).
Hemodynamic and Hormonal Effects
Research on acebutolol's effects on systemic and renal hemodynamics, body fluid volumes, and hormones indicates that its beta 1-adrenoceptor selectivity and partial agonist activity have clinical implications in hypertension management (van den Meiracker et al., 1988).
Mechanism of Action
Target of Action
Acebutolol is a selective β1-receptor antagonist . The primary targets of Acebutolol are the β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output .
Biochemical Pathways
Acebutolol’s action primarily affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline) on these receptors. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). The reduced PKA activity decreases the rate of calcium ion influx into the cell, ultimately leading to a decrease in the force and rate of heart contractions .
Pharmacokinetics
Acebutolol exhibits a bioavailability of approximately 40% . It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol . The volume of distribution (Vd) is around 1.2 L/kg . The elimination half-life of the parent drug is 3-4 hours, while that of the active metabolite is 8-13 hours . Approximately 30% of the drug is excreted via the kidneys, and 60% is excreted via the biliary route .
Result of Action
The primary result of Acebutolol’s action is a decrease in heart rate and blood pressure . This makes it effective in the management of conditions like hypertension and ventricular premature beats . It also reduces the workload of the heart, making it beneficial in the treatment of angina .
Action Environment
The action of Acebutolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and safety profile. Additionally, physiological conditions such as liver or kidney impairment can affect the pharmacokinetics of Acebutolol, necessitating dose adjustments . Furthermore, the drug’s effectiveness can be influenced by factors such as patient age, genetic factors, and the presence of comorbidities .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Acebutolol, (S)- interacts with β1-receptors. Activation of these receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen . Acebutolol, (S)- blocks these receptors, lowering the heart rate and blood pressure .
Cellular Effects
Acebutolol, (S)- influences cell function by reducing the work the heart has to do and allowing it to beat more regularly . It has less antagonistic effects on peripheral vascular β2-receptors at rest and after epinephrine stimulation than nonselective beta-antagonists .
Molecular Mechanism
The mechanism of action of Acebutolol, (S)- involves blocking β1-receptors. This results in the reverse effect of epinephrine, lowering the heart rate and blood pressure .
Temporal Effects in Laboratory Settings
It is known that Acebutolol, (S)- can cause cardiotoxicity .
Dosage Effects in Animal Models
The effects of Acebutolol, (S)- vary with different dosages in animal models. It is known to be one of the most toxic beta-blockers when taken in overdose .
Metabolic Pathways
It is known to interact with β1-receptors .
Transport and Distribution
It is known to interact with β1-receptors .
Subcellular Localization
Properties
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68107-82-4 | |
Record name | Acebutolol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-Acebutolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACEBUTOLOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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